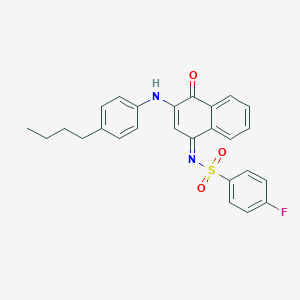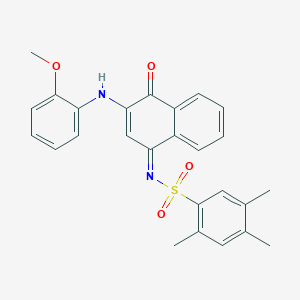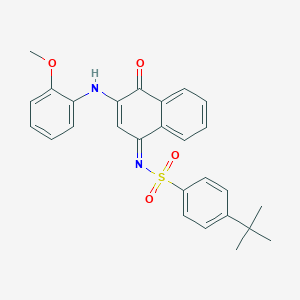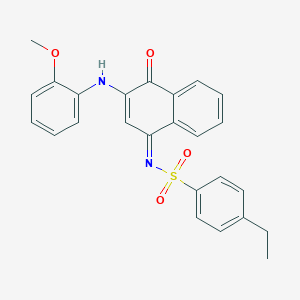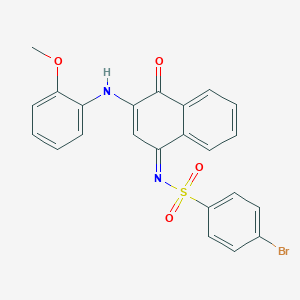![molecular formula C25H29NO6S B281409 Ethyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281409.png)
Ethyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) protein. TYK2 is a member of the JAK (Janus kinase) family, which plays a critical role in the signaling pathways of cytokines, involved in the immune system. BMS-986165 has been found to have potential therapeutic applications in the treatment of autoimmune diseases and inflammatory disorders.
Mecanismo De Acción
BMS-986165 selectively inhibits the TYK2 protein, which is involved in the signaling pathways of cytokines, such as IL-12, IL-23, and type I interferons. The inhibition of TYK2 leads to the suppression of the immune response, which is beneficial in the treatment of autoimmune diseases and inflammatory disorders.
Biochemical and physiological effects:
BMS-986165 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-12 and IL-23, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, BMS-986165 has been found to reduce the infiltration of immune cells into the affected tissues, thereby reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMS-986165 has several advantages for lab experiments. It has high selectivity for the TYK2 protein, which reduces the risk of off-target effects. Additionally, it has good oral bioavailability, which makes it suitable for oral administration in animal studies. However, BMS-986165 has some limitations, including its relatively short half-life and the need for frequent dosing.
Direcciones Futuras
There are several future directions for the research on BMS-986165. One of the potential applications is in the treatment of COVID-19, as the cytokine storm is a major contributor to the severity of the disease. Additionally, BMS-986165 could be studied for its potential applications in the treatment of other autoimmune diseases and inflammatory disorders, such as Sjogren's syndrome, multiple sclerosis, and inflammatory bowel disease. Further research could also focus on improving the pharmacokinetic properties of BMS-986165, such as its half-life and dosing frequency.
Métodos De Síntesis
The synthesis method of BMS-986165 involves several steps, including the reaction of 2-methylbenzofuran-3-carboxylic acid with ethyl chloroformate to obtain ethyl 2-methylbenzofuran-3-carboxylate. This is followed by the reaction of the obtained product with butyryl chloride to form ethyl 5-butyryl-2-methylbenzofuran-3-carboxylate. The final step involves the reaction of the obtained product with mesitylsulfonyl chloride and diisopropylethylamine to obtain BMS-986165.
Aplicaciones Científicas De Investigación
BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders. Several preclinical studies have demonstrated its efficacy in the treatment of psoriasis, lupus, and inflammatory bowel disease. Additionally, BMS-986165 has shown promising results in the treatment of rheumatoid arthritis, multiple sclerosis, and Crohn's disease.
Propiedades
Fórmula molecular |
C25H29NO6S |
|---|---|
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
ethyl 5-[butanoyl-(2,4,6-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H29NO6S/c1-7-9-22(27)26(33(29,30)24-16(4)12-15(3)13-17(24)5)19-10-11-21-20(14-19)23(18(6)32-21)25(28)31-8-2/h10-14H,7-9H2,1-6H3 |
Clave InChI |
RZPUZNAMDVNBQN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
SMILES canónico |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)
![N-[(1Z)-3-[(3,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281339.png)

